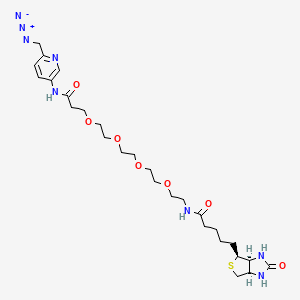

Biotin-PEG4-Picolyl azide

Description

Properties

Molecular Formula |

C27H42N8O7S |

|---|---|

Molecular Weight |

622.7 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[6-(azidomethyl)-3-pyridinyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C27H42N8O7S/c28-35-31-18-20-5-6-21(17-30-20)32-25(37)7-9-39-11-13-41-15-16-42-14-12-40-10-8-29-24(36)4-2-1-3-23-26-22(19-43-23)33-27(38)34-26/h5-6,17,22-23,26H,1-4,7-16,18-19H2,(H,29,36)(H,32,37)(H2,33,34,38)/t22-,23-,26-/m0/s1 |

InChI Key |

MIIHOWLWUTYJDT-FXSPECFOSA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Biotin-PEG4-Picolyl azide |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Biotin-PEG4-Picolyl Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG4-Picolyl azide (B81097) is a versatile and highly efficient bioconjugation reagent that has gained significant traction in chemical biology, drug development, and proteomics. Its unique trifunctional structure, comprising a biotin (B1667282) moiety for affinity purification and detection, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a picolyl azide group for covalent ligation, enables its broad utility. This technical guide provides a comprehensive overview of the core mechanism of action of Biotin-PEG4-Picolyl azide, with a focus on its enhanced reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its application in strain-promoted azide-alkyne cycloaddition (SPAAC). Detailed experimental protocols and quantitative data are presented to facilitate its effective implementation in research and development settings.

Introduction

Click chemistry has revolutionized the field of bioconjugation by offering a set of reactions that are rapid, selective, and high-yielding. Among these, the azide-alkyne cycloaddition has become a cornerstone for labeling and modifying biomolecules. Biotin-PEG4-Picolyl azide is a sophisticated click chemistry reagent designed to leverage the power of this reaction for a wide range of applications, including protein labeling, cell surface engineering, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2]

The key innovation of this reagent lies in the incorporation of a picolyl azide moiety. This structural feature significantly enhances the rate of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a critical advantage for reactions involving sensitive biological samples or when low catalyst concentrations are required.[3][4] This guide will delve into the chemical principles governing the action of Biotin-PEG4-Picolyl azide, provide comparative data on its performance, and offer detailed protocols for its use.

Chemical Structure and Core Components

The chemical structure of Biotin-PEG4-Picolyl azide is fundamental to its function. It consists of three key components linked together:

-

Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust detection, purification, and immobilization of labeled biomolecules.

-

PEG4 Spacer: A tetraethylene glycol linker that imparts hydrophilicity, improving the solubility of the reagent and the resulting conjugate in aqueous buffers.[5] The spacer also extends the biotin moiety away from the conjugated biomolecule, minimizing steric hindrance and ensuring efficient binding to streptavidin.

-

Picolyl Azide: The reactive handle for click chemistry. The nitrogen atom in the pyridine (B92270) ring, adjacent to the azidomethyl group, acts as a chelating agent for copper(I) ions. This chelation effect is the primary driver for the enhanced reaction kinetics observed in CuAAC.

Mechanism of Action in Click Chemistry

Biotin-PEG4-Picolyl azide is a versatile reagent that can participate in two major types of azide-alkyne cycloaddition reactions: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted, copper-free reaction (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. The reaction is catalyzed by copper(I) ions. The mechanism of action of Biotin-PEG4-Picolyl azide in CuAAC is significantly enhanced by the presence of the picolyl group.

The Role of the Picolyl Group in Catalysis:

The key to the enhanced reactivity of picolyl azides lies in the ability of the pyridine nitrogen to chelate the copper(I) catalyst. This chelation effect increases the effective concentration of the copper catalyst at the site of the reaction, thereby accelerating the rate-limiting step of the catalytic cycle.[3][4] This "chelation-assisted" mechanism allows for a dramatic reduction in the required copper concentration, which is highly advantageous for biological applications where copper toxicity is a concern.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Biotin-PEG4-Picolyl azide can also be used in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is ideal for live-cell imaging and in vivo applications where the use of a copper catalyst is not feasible. In SPAAC, the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a catalyst.[2][6] The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage.

While the picolyl group does not offer the same catalytic advantage in SPAAC as it does in CuAAC, the versatility of Biotin-PEG4-Picolyl azide allows researchers to choose the most appropriate click chemistry method for their specific application.

References

- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biotin-PEG4-Picolyl azide, 2222687-71-8 | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Biotin-PEG4-Picolyl azide - Creative Biolabs [creative-biolabs.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Biotin-PEG4-Picolyl Azide for Researchers and Drug Development Professionals

Introduction

Biotin-PEG4-Picolyl Azide (B81097) is a sophisticated bioconjugation reagent that plays a pivotal role in modern drug discovery and chemical biology. This in-depth guide provides a comprehensive overview of its structure, mechanism of action, and applications, with a focus on its use in Proteolysis Targeting Chimeras (PROTACs) and biomolecular labeling. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively utilize this powerful tool.

Core Concepts: Structure and Functionality

Biotin-PEG4-Picolyl Azide is a heterobifunctional molecule composed of three key moieties:

-

Biotin (B1667282): A high-affinity ligand for streptavidin and avidin, enabling purification, detection, and immobilization of labeled molecules.

-

PEG4 (Polyethylene Glycol) Linker: A short, hydrophilic spacer that enhances solubility in aqueous media and provides spatial separation between the biotin and the reactive azide group.[1][2][3]

-

Picolyl Azide: A specialized azide group that contains a pyridine (B92270) ring. This structural feature allows it to act as a chelating agent for copper (I) ions, the catalyst in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, also known as "click chemistry".[1][4]

The primary function of Biotin-PEG4-Picolyl Azide is to facilitate the efficient and specific attachment of a biotin tag to molecules containing an alkyne group through the CuAAC reaction. The picolyl azide's ability to chelate copper at the reaction site dramatically accelerates the rate of this cycloaddition compared to traditional terminal azides.[1][4][5] This enhanced reactivity allows for the use of lower copper concentrations, which is particularly advantageous in biological systems where high copper concentrations can be toxic.[5][6]

Quantitative Data Summary

The enhanced kinetics of picolyl azides are a key advantage for researchers. The following tables summarize the chemical properties of Biotin-PEG4-Picolyl Azide and the comparative reaction kinetics of picolyl azides versus traditional azides.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₂N₈O₇S | [7] |

| Molecular Weight | 622.74 g/mol | [7] |

| CAS Number | 2222687-71-8 | [8] |

| Purity | ≥90% (HPLC) | [7] |

| Solubility | DMSO, DMF, MeOH | [7] |

| Storage | Store at -20°C | [7] |

| Reactant Azide | Copper (CuSO₄) Concentration | Reaction Time | Product Yield | Source |

| Picolyl Azide | 10 µM | 30 min | 81% | [5] |

| Conventional Azide | 10 µM | 30 min | No detectable product | [5] |

| Picolyl Azide | 100 µM | 10 min | ~90% | [5] |

| Conventional Azide | 100 µM | 10 min | ~10% | [5] |

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-PEG4-Picolyl Azide

This protocol provides a starting point for labeling an alkyne-containing biomolecule. Optimization may be required for specific applications.

Materials:

-

Biotin-PEG4-Picolyl Azide

-

Alkyne-modified biomolecule (e.g., protein, oligo)

-

Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM stock)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM stock)

-

Sodium Ascorbate (B8700270) (freshly prepared, e.g., 100 mM stock)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

-

Reaction Buffer

-

Alkyne-modified biomolecule (to a final concentration of 2-100 µM)

-

Biotin-PEG4-Picolyl Azide (2- to 10-fold molar excess over the alkyne)

-

-

Prepare a premix of CuSO₄ and THPTA ligand. For every 1 µL of 20 mM CuSO₄, add 2.5 µL of 50 mM THPTA to achieve a 1:5 copper-to-ligand ratio.

-

Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 50-500 µM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE with streptavidin-HRP conjugate, mass spectrometry).

-

Purify the biotinylated product to remove excess reagents using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Protocol for Labeling Cell Surface Proteins

This protocol is adapted from a method for labeling cell surface proteins using a picolyl azide derivative.[5]

Materials:

-

Cells expressing an alkyne-modified protein on their surface

-

Biotin-PEG4-Picolyl Azide

-

Copper (II) Sulfate (CuSO₄)

-

Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or other suitable ligand

-

Sodium Ascorbate

-

Cell culture medium or appropriate buffer (e.g., PBS)

Procedure:

-

Culture cells expressing the alkyne-modified protein of interest.

-

Wash the cells with an appropriate buffer to remove any interfering media components.

-

Prepare the labeling solution. For a final volume of 1 mL, combine:

-

5 µM Biotin-PEG4-Picolyl Azide

-

50 µM CuSO₄

-

250 µM TBTA

-

500 µM Sodium Ascorbate in cell culture medium or buffer.

-

-

Add the labeling solution to the cells and incubate for 5-30 minutes at room temperature.

-

Wash the cells multiple times with buffer to remove unreacted labeling reagents.

-

The biotinylated cells can then be lysed for subsequent analysis (e.g., western blot with streptavidin-HRP) or used in cell-based assays.

Visualizations: Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein of interest (POI).[2][9] Biotin-PEG4-Picolyl Azide can be used as a linker to synthesize PROTACs via click chemistry. The biotin handle can then be used for purification or detection of the PROTAC molecule. The general mechanism of a PROTAC is illustrated below.

Caption: The catalytic cycle of a PROTAC, inducing polyubiquitination and subsequent proteasomal degradation of a target protein.

Experimental Workflow: PROTAC Synthesis via Click Chemistry

The synthesis of a PROTAC library can be expedited using a "direct-to-biology" approach where crude reaction mixtures are directly used for biological screening.[10] This workflow is enabled by the high efficiency and specificity of the CuAAC reaction.

Caption: A high-throughput workflow for the synthesis and screening of a PROTAC library using click chemistry.

Conclusion

Biotin-PEG4-Picolyl Azide is a highly efficient and versatile tool for researchers in drug discovery and chemical biology. Its enhanced reactivity in CuAAC reactions, coupled with the utility of the biotin moiety, makes it an ideal choice for a wide range of applications, from the synthesis of complex molecules like PROTACs to the specific labeling of biomolecules. The detailed protocols and data provided in this guide are intended to empower researchers to harness the full potential of this advanced chemical probe.

References

- 1. Biotin-PEG4-Picolyl azide, 2222687-71-8 | BroadPharm [broadpharm.com]

- 2. chempep.com [chempep.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]

- 7. Picolyl-Azide-PEG4-Biotin, Azide-containing (Desthio) Biotinylation Reagents - Jena Bioscience [jenabioscience.com]

- 8. Click. Screen. Degrade. A Miniaturized D2B Workflow for rapid PROTAC Discovery | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 9. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Biotin-PEG4-Picolyl Azide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-Picolyl azide (B81097), a versatile reagent for bioconjugation and proteomics. We will delve into its chemical properties, explore its applications in drug development and research, and provide a detailed experimental protocol for its use in protein labeling and enrichment.

Core Properties of Biotin-PEG4-Picolyl Azide

Biotin-PEG4-Picolyl azide is a chemical compound that integrates a biotin (B1667282) moiety, a tetraethylene glycol (PEG4) spacer, and a picolyl azide functional group. This unique combination of components makes it a powerful tool for researchers. The biotin group allows for strong and specific binding to avidin (B1170675) or streptavidin, enabling purification, immobilization, and detection. The hydrophilic PEG4 spacer enhances solubility in aqueous solutions and reduces steric hindrance. The picolyl azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent labeling of alkyne-containing molecules.

A significant advantage of the picolyl azide moiety is its ability to chelate copper(I) ions. This feature accelerates the CuAAC reaction, allowing for lower copper concentrations, which is beneficial for reactions involving sensitive biological samples.[1][2]

Quantitative Data Summary

| Property | Value | References |

| Molecular Weight | 622.74 g/mol | [2] |

| Chemical Formula | C₂₇H₄₂N₈O₇S | [2] |

| CAS Number | 2222687-71-8 | [2] |

| Purity | Typically >95% | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF |

Applications in Research and Drug Development

Biotin-PEG4-Picolyl azide is a valuable reagent in various research and drug development applications, primarily due to its utility in click chemistry.

-

Proteomics: It is widely used for the identification and enrichment of specific proteins from complex biological samples.[1] This includes activity-based protein profiling (ABPP) and the identification of post-translationally modified proteins.

-

Bioconjugation: This molecule can be used to label a wide range of alkyne-modified biomolecules, including proteins, peptides, nucleic acids, and glycans, with biotin for subsequent detection or purification.

-

Drug Development: In the field of drug development, Biotin-PEG4-Picolyl azide can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Experimental Protocol: Labeling and Enrichment of Alkyne-Modified Proteins

This protocol outlines a general workflow for the labeling of alkyne-modified proteins in a cell lysate with Biotin-PEG4-Picolyl azide, followed by enrichment using streptavidin-coated magnetic beads for subsequent analysis (e.g., by mass spectrometry).

Materials:

-

Cells or tissue with alkyne-modified proteins of interest

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Biotin-PEG4-Picolyl azide

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with detergents)

-

Elution buffer (e.g., containing biotin or using denaturing conditions)

-

Protein quantitation assay (e.g., BCA assay)

Methodology:

-

Cell Lysis: Lyse the cells or tissue containing the alkyne-modified proteins using an appropriate lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.

-

Click Chemistry Reaction: a. In a microcentrifuge tube, combine the protein lysate (containing the alkyne-modified protein) with the click chemistry reagents. A typical reaction mixture may include:

- Protein lysate (e.g., 1 mg of total protein)

- Biotin-PEG4-Picolyl azide (final concentration of 100-200 µM)

- Pre-mixed catalyst solution: Copper(II) sulfate and THPTA ligand (final concentrations of 1-2 mM and 5-10 mM, respectively). b. Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration of 5-10 mM). c. Incubate the reaction for 1-2 hours at room temperature with gentle shaking.

-

Enrichment of Biotinylated Proteins: a. Equilibrate the streptavidin-coated magnetic beads by washing them with an appropriate wash buffer. b. Add the equilibrated beads to the click chemistry reaction mixture. c. Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.

-

Washing: a. Place the tube on a magnetic stand to capture the beads and carefully remove the supernatant. b. Wash the beads several times with a series of wash buffers to remove non-specifically bound proteins. A common wash series could include a high-salt buffer, a low-salt buffer, and a buffer without detergent.

-

Elution: a. Elute the captured proteins from the beads using an appropriate elution buffer. This can be achieved by competitive elution with free biotin or by denaturing the proteins with a buffer containing SDS and a reducing agent, followed by heating.

-

Downstream Analysis: a. The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or, more commonly, digestion and analysis by mass spectrometry for protein identification.

Experimental Workflow Diagram

Caption: Workflow for labeling and enrichment of alkyne-modified proteins.

References

An In-depth Technical Guide to Biotin-PEG4-Picolyl Azide: Structure, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Picolyl azide (B81097) is a versatile chemical probe that plays a important role in modern bioconjugation and chemical biology. Its unique trifunctional structure, comprising a biotin (B1667282) moiety for affinity purification, a hydrophilic polyethylene (B3416737) glycol (PEG) linker to enhance solubility, and a highly reactive picolyl azide for "click" chemistry, makes it an invaluable tool for researchers in drug discovery, proteomics, and molecular biology. This technical guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and key applications of Biotin-PEG4-Picolyl azide.

Core Chemical Structure and Properties

Biotin-PEG4-Picolyl azide is a sophisticated bioconjugation reagent characterized by three key functional domains:

-

Biotin Moiety: This vitamin (B7) exhibits an exceptionally high and specific affinity for streptavidin and avidin (B1170675) proteins. This interaction is widely exploited for the purification, immobilization, and detection of biotinylated molecules.

-

PEG4 Linker: The tetraethylene glycol spacer is a flexible and hydrophilic chain that serves multiple purposes. It increases the overall water solubility of the molecule and the resulting conjugate, reduces steric hindrance between the biotin and the target molecule, and minimizes non-specific binding.

-

Picolyl Azide Group: This is the reactive handle for click chemistry. The presence of the picolyl group, a pyridine (B92270) ring adjacent to the azide, is a critical feature. The nitrogen atom in the pyridine ring acts as a copper-chelating ligand, which dramatically accelerates the rate of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2][3] This enhancement allows for efficient conjugation at significantly lower copper concentrations, which is crucial for maintaining the integrity and function of biological samples.[1] The molecule is also amenable to strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry variant.[4][5]

The inherent properties of Biotin-PEG4-Picolyl azide make it a superior choice for sensitive and efficient labeling of alkyne-containing biomolecules in complex biological milieu.

Data Presentation: Physicochemical and Kinetic Properties

The following tables summarize the key physicochemical properties of Biotin-PEG4-Picolyl azide and comparative kinetic data highlighting the efficiency of picolyl azide in click chemistry.

| Property | Value | Reference |

| Chemical Formula | C27H42N8O7S | [4] |

| Molecular Weight | 622.74 g/mol | [4] |

| CAS Number | 2222687-71-8 | [4] |

| Appearance | Off-white to slightly orange amorphous solid | [3] |

| Solubility | Soluble in DMSO and DMF | [3] |

| Storage | Store at -20°C, desiccated | [3] |

Table 1: Physicochemical Properties of Biotin-PEG4-Picolyl Azide

| Azide Type | Copper (Cu) Concentration | Ligand | Reaction Time (min) | Product Yield (%) | Reference |

| Picolyl Azide | 10 µM | None | 30 | 38 | [1] |

| Conventional Azide | 10 µM | None | 30 | No detectable product | [1] |

| Picolyl Azide | 10 µM | THPTA | 5 | 100 | [1] |

| Conventional Azide | 100 µM | THPTA | 30 | ~80 | [1] |

Table 2: Comparative Reaction Efficiency of Picolyl Azide vs. Conventional Azide in CuAAC

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the bioconjugation of an alkyne-modified protein with Biotin-PEG4-Picolyl azide. Optimization may be required for specific applications.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Biotin-PEG4-Picolyl azide

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

-

Copper(I)-stabilizing ligand solution (e.g., 50 mM THPTA in water)

-

Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve Biotin-PEG4-Picolyl azide in DMSO to a stock concentration of 10 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer.

-

Add the Biotin-PEG4-Picolyl azide stock solution to the desired final concentration (typically a 2- to 10-fold molar excess over the protein).

-

-

Catalyst Preparation:

-

In a separate tube, prepare the catalyst premix by combining the CuSO4 solution and the THPTA ligand solution. A typical ratio is 1:5 (CuSO4:ligand). Vortex briefly to mix.

-

-

Initiation of the Click Reaction:

-

Add the catalyst premix to the reaction mixture containing the protein and the azide.

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may be optimized based on the specific reactants. Gentle mixing during incubation is recommended.

-

-

Purification:

-

Remove the excess reagents and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or affinity purification using streptavidin-agarose beads.

-

Protocol 2: Cell Surface Protein Labeling and Pull-Down

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to incorporate an alkyne-containing sugar, followed by affinity purification.

Materials:

-

Cells with alkyne-modified surface glycoproteins

-

Phosphate-buffered saline (PBS), ice-cold

-

Biotin-PEG4-Picolyl azide

-

Click chemistry reaction components (as in Protocol 1)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Preparation:

-

Wash the cells three times with ice-cold PBS to remove any interfering media components.

-

-

Labeling Reaction:

-

Prepare the click reaction cocktail as described in Protocol 1.

-

Add the reaction cocktail to the cells and incubate at room temperature for 30-60 minutes.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS to remove excess labeling reagents.

-

Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

-

Affinity Purification:

-

Add streptavidin-agarose beads to the clarified lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the captured proteins by resuspending the beads in elution buffer and heating at 95-100°C for 5-10 minutes.

-

Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting or mass spectrometry).

-

Mandatory Visualizations

Caption: PROTAC mechanism of action.

Caption: Protein labeling and pull-down workflow.

References

An In-depth Technical Guide to the Synthesis of Biotin-PEG4-Picolyl Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Biotin-PEG4-Picolyl azide (B81097), a crucial reagent in bioconjugation and drug development. The inclusion of a picolyl azide moiety offers significant advantages for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The picolyl group's ability to chelate copper ions accelerates the reaction, allowing for lower catalyst concentrations and enhanced biocompatibility, making it an ideal tool for labeling and modifying sensitive biological molecules.

This document outlines a logical and efficient multi-step synthesis pathway, complete with detailed experimental protocols and compiled quantitative data. The synthesis is conceptually divided into two main stages: the preparation of the key intermediate, N-Boc-amino-PEG4-picolyl azide, and its subsequent deprotection and coupling with an activated biotin (B1667282) derivative.

Overall Synthesis Pathway

The synthesis of Biotin-PEG4-Picolyl azide is accomplished through a convergent pathway, beginning with the synthesis of the picolyl azide functional group, followed by its attachment to a PEGylated linker, and culminating in the conjugation with biotin.

Technical Guide: Solubility of Biotin-PEG4-Picolyl Azide in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Biotin-PEG4-Picolyl azide (B81097) in Dimethyl Sulfoxide (DMSO), a crucial parameter for its application in bioconjugation, click chemistry, and the development of PROTACs (Proteolysis Targeting Chimeras).

Core Concepts

Biotin-PEG4-Picolyl azide is a specialized chemical reagent that integrates several key functionalities. The biotin (B1667282) moiety allows for strong and specific binding to streptavidin, making it an excellent tool for detection, purification, and immobilization. The polyethylene (B3416737) glycol (PEG) linker, in this case, a PEG4 spacer, enhances the molecule's solubility in aqueous media and reduces steric hindrance.[1][2][3] The picolyl azide group is a highly reactive component for "click chemistry" reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] The picolyl group acts as a chelating agent for the copper catalyst, significantly accelerating the reaction rate.[1][2][3]

Quantitative Solubility Data

The solubility of Biotin-PEG4-Picolyl azide in DMSO is a critical factor for preparing stock solutions and ensuring the success of subsequent experiments. The following table summarizes the available quantitative data from various suppliers.

| Supplier | Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Notes |

| MedchemExpress | 125 | 200.73 | Recommends using ultrasonic methods to aid dissolution and newly opened, hygroscopic DMSO.[4] |

| TargetMol | 120 | 192.7 | Recommends sonication to aid dissolution.[5] |

| Jena Bioscience | Soluble | Not specified | Also soluble in DMF and MeOH.[6] |

| Vector Laboratories | Soluble | Not specified | Also soluble in DMF.[7][8][9] |

It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using a fresh, anhydrous grade of DMSO is highly recommended.[4]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the recommended procedure for dissolving Biotin-PEG4-Picolyl azide in DMSO to create a stock solution for use in downstream applications such as click chemistry-mediated bioconjugation.

Materials:

-

Biotin-PEG4-Picolyl azide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Water bath sonicator

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Equilibration: Allow the vial of Biotin-PEG4-Picolyl azide to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Addition: Add the desired volume of anhydrous DMSO to the vial containing the Biotin-PEG4-Picolyl azide to achieve the target concentration (e.g., 100 mg/mL).

-

Initial Mixing: Gently vortex the solution for 1-2 minutes to facilitate initial dissolution.

-

Sonication: Place the vial in a water bath sonicator and sonicate for 10-15 minutes. This is a critical step to ensure complete dissolution, as recommended by multiple suppliers.[4][5]

-

Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Refer to the manufacturer's data sheet for specific storage recommendations.[4]

Logical Workflow for Stock Solution Preparation

The following diagram illustrates the logical workflow for the preparation of a Biotin-PEG4-Picolyl azide stock solution in DMSO.

Caption: Workflow for preparing a Biotin-PEG4-Picolyl azide stock solution.

This guide provides essential technical information regarding the solubility of Biotin-PEG4-Picolyl azide in DMSO. Adherence to the recommended protocols will help ensure the successful preparation of stock solutions for a variety of research and development applications.

References

- 1. Biotin-PEG4-Picolyl azide - Creative Biolabs [creative-biolabs.com]

- 2. Biotin-PEG4-Picolyl azide, 2222687-71-8 | BroadPharm [broadpharm.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biotin-PEG4-Picolyl azide | PROTAC linker | TargetMol [targetmol.com]

- 6. Picolyl-Azide-PEG4-Biotin, Azide-containing (Desthio) Biotinylation Reagents - Jena Bioscience [jenabioscience.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

Biotin-PEG4-Picolyl Azide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG4-Picolyl azide (B81097) is a key reagent in bioconjugation and drug development, prized for its role in "click chemistry" reactions. Its structure, incorporating a biotin (B1667282) moiety for detection or purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a picolyl azide for efficient copper-catalyzed cycloadditions, makes it a versatile tool. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Biotin-PEG4-Picolyl azide, offering crucial information for ensuring its integrity and performance in experimental settings. While specific quantitative stability data under various stress conditions are not extensively published, this guide furnishes detailed protocols for researchers to conduct their own stability assessments.

Introduction to Biotin-PEG4-Picolyl Azide

Biotin-PEG4-Picolyl azide is a heterobifunctional linker designed for the facile and efficient labeling and conjugation of biomolecules. The picolyl azide group contains a chelating motif that increases the effective concentration of the copper catalyst at the reaction site, thereby accelerating the rate of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This feature allows for the use of lower copper concentrations, which is beneficial for maintaining the integrity of sensitive biological samples. The PEG4 spacer enhances aqueous solubility and provides a flexible arm that minimizes steric hindrance between the conjugated molecules. The terminal biotin group allows for strong and specific binding to avidin (B1170675) or streptavidin, enabling a wide range of applications in purification, detection, and assay development.

Chemical Structure and Properties

The chemical structure of Biotin-PEG4-Picolyl azide is fundamental to its function and stability.

Caption: Molecular components of Biotin-PEG4-Picolyl azide.

Recommended Storage and Handling

Proper storage and handling are critical to preserving the stability and reactivity of Biotin-PEG4-Picolyl azide. The following recommendations are based on information provided by various suppliers.

Table 1: Recommended Storage Conditions for Biotin-PEG4-Picolyl Azide

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid (Pure) | -20°C | Up to 3 years | Store in a desiccated environment to protect from moisture. |

| 4°C | Up to 2 years | For shorter-term storage, ensure the container is tightly sealed. | |

| In Solvent | -80°C | Up to 6 months | Use anhydrous solvents like DMSO or DMF. Aliquot to avoid freeze-thaw cycles. |

| -20°C | Up to 1 month | Suitable for short-term storage of solutions. |

General Handling Guidelines:

-

Moisture Sensitivity: The compound is hygroscopic. Handle in a dry environment and store with a desiccant.

-

Light Sensitivity: While not acutely sensitive, it is good practice to protect the compound and its solutions from prolonged exposure to light.

-

Solubility: Biotin-PEG4-Picolyl azide is soluble in polar organic solvents such as DMSO and DMF.

-

Shipping: The compound is typically shipped at ambient temperature, which is acceptable for short durations. Upon receipt, it should be stored under the recommended conditions.

Factors Influencing Stability

Several factors can impact the stability of Biotin-PEG4-Picolyl azide, potentially leading to its degradation and reduced efficacy in downstream applications.

Caption: Key factors influencing the stability of Biotin-PEG4-Picolyl azide.

-

Temperature: Elevated temperatures can accelerate the degradation of the PEG linker, potentially leading to de-PEGylation[1].

-

pH: While the triazole ring formed after click chemistry is stable across a wide pH range, the stability of the Biotin-PEG4-Picolyl azide linker itself, particularly the amide bonds, can be susceptible to hydrolysis under strongly acidic or basic conditions[2].

-

Light: Aryl azides can be sensitive to UV light, which can lead to photolytic degradation[2]. Although picolyl azides are generally more stable, prolonged exposure to high-energy light should be avoided.

-

Reducing Agents: The azide group is susceptible to reduction by agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which would render the molecule inactive for click chemistry.

-

Oxidizing Agents: Strong oxidizing agents may affect the integrity of the molecule.

Experimental Protocols for Stability Assessment

To date, comprehensive, publicly available quantitative stability data for Biotin-PEG4-Picolyl azide is limited. Therefore, researchers may need to perform their own stability studies to ensure the reagent is suitable for their specific experimental conditions and storage duration. The following is a proposed experimental protocol for a forced degradation study, adapted from standard methodologies for assessing the stability of bioconjugation reagents[2].

Objective

To assess the stability of Biotin-PEG4-Picolyl azide under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) by monitoring the percentage of the intact compound over time using HPLC-MS.

Materials

-

Biotin-PEG4-Picolyl azide

-

HPLC-grade water, acetonitrile (B52724), and methanol

-

Formic acid (for mobile phase)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS), pH 7.4

-

A C18 reverse-phase HPLC column

-

HPLC system with UV and Mass Spectrometry (MS) detectors

-

pH meter

-

Incubator/water bath

-

Photostability chamber

Experimental Workflow

Caption: Workflow for a forced degradation study of Biotin-PEG4-Picolyl azide.

Detailed Methodologies

-

Sample Preparation: Prepare a stock solution of Biotin-PEG4-Picolyl azide at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as DMSO or a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., PBS, pH 7.4) and incubate at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

-

Photostability: Expose the stock solution to controlled UV and visible light in a photostability chamber.

-

-

Time Points: Collect aliquots from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acidic and basic samples before analysis.

-

HPLC-MS Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 210-260 nm) and MS detection to monitor the parent mass and identify degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the intact Biotin-PEG4-Picolyl azide remaining at each time point by comparing the peak area to the time 0 sample.

-

Identify potential degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.

-

Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

-

Table 2: Proposed Parameters for a Forced Degradation Study of Biotin-PEG4-Picolyl Azide

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acidic Hydrolysis | 0.1 M HCl | 60°C | 0-48 hours |

| Basic Hydrolysis | 0.1 M NaOH | 60°C | 0-48 hours |

| Oxidation | 3% H₂O₂ | Room Temp. | 0-48 hours |

| Thermal | Neutral Buffer (PBS, pH 7.4) | 40°C, 60°C, 80°C | 0-48 hours |

| Photostability | Controlled UV/Visible light | Room Temp. | 0-48 hours |

Conclusion

The stability of Biotin-PEG4-Picolyl azide is crucial for its successful application in bioconjugation and drug development. Adherence to recommended storage conditions, particularly protection from moisture and elevated temperatures, is paramount. For applications requiring stringent control over reagent integrity, conducting a stability study under conditions relevant to the intended use is highly recommended. The protocols and information provided in this guide offer a framework for researchers to ensure the quality and reliability of their Biotin-PEG4-Picolyl azide reagents, leading to more robust and reproducible experimental outcomes.

References

The Picolyl Group: A Linchpin in Copper Chelation for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance between metal ions and biological systems is a fundamental area of scientific inquiry, with copper playing a pivotal role in a myriad of physiological and pathological processes. The strategic chelation of copper ions has emerged as a powerful tool for both probing these processes and developing novel therapeutic interventions. Central to many successful copper chelators is the picolyl group, a pyridine (B92270) ring substituted with a methylene (B1212753) bridge. This guide provides a comprehensive technical overview of the role of the picolyl moiety in copper chelation, detailing its coordination chemistry, thermodynamic stability, and the experimental methodologies used to characterize these interactions. It further explores the applications of picolyl-containing ligands in modulating cellular signaling pathways, offering insights for researchers in drug discovery and chemical biology.

The Picolyl Group: A Versatile Scaffold for Copper(II) Chelation

The efficacy of the picolyl group in copper chelation stems from the synergistic interplay of the pyridyl nitrogen and a secondary or tertiary amine nitrogen, forming a stable five-membered chelate ring with the copper(II) ion. This bidentate N,N-coordination motif is often incorporated into larger ligand frameworks, such as dipicolylamine (DPA) and its derivatives, to achieve higher coordination numbers and enhanced stability.

Coordination Chemistry and Stereochemistry

The coordination environment of copper(II) in picolyl-based complexes is highly adaptable, influenced by the overall ligand architecture, the presence of other coordinating groups, and the reaction conditions. Common geometries observed include square planar, square pyramidal, and distorted octahedral.[1][2][3]

-

Square Planar: In some instances, a 1:4 molar ratio of copper(II) to 3-picolylamine can yield a complex with a square planar geometry around the Cu(II) ion, coordinated through the nitrogen donor atoms of the ligand.[4]

-

Square Pyramidal: A frequently observed geometry is the distorted square pyramid. For example, in the complex [Cu(dpa)Cl2], the copper atom is coordinated by three nitrogen atoms from the dipicolylamine (dpa) ligand and two chloride ions in a distorted square-pyramidal environment.[3]

-

Octahedral: With ligands containing additional donor sites, such as in certain picolinate-functionalized azamacrocycles, a distorted octahedral geometry can be achieved.[5]

The flexibility of the picolyl group and the ligands it is part of allows for the fine-tuning of the steric and electronic properties of the resulting copper complex, which can be crucial for its intended application.

Structural Data of Representative Copper-Picolyl Complexes

The precise arrangement of atoms in a copper-picolyl complex is elucidated through single-crystal X-ray diffraction. This technique provides invaluable data on bond lengths and angles, offering insights into the strength and nature of the coordination bonds. Below is a table summarizing key structural parameters for a selection of copper-picolyl complexes.

| Complex | Coordination Geometry | Cu-N (pyridyl) Bond Lengths (Å) | Cu-N (amine) Bond Lengths (Å) | Reference |

| [Cu(dpa)Cl₂] | Distorted Square Pyramidal | - | - | [3] |

| --INVALID-LINK--₂·H₂O | Distorted Square Pyramidal | - | - | [3] |

| Pyrene-appended dipicolylamine-Cu(II) complex | - | - | - | [6] |

Note: Specific bond lengths were not available in the abstracts of the cited sources. A comprehensive review of the full-text articles would be required to populate this table completely.

Thermodynamic Stability of Copper-Picolyl Complexes

The stability of a metal complex is a critical parameter, particularly for in vivo applications where the complex must remain intact to reach its target and avoid off-target effects. The stability of copper-picolyl complexes is quantified by their stability constants (log K), which are determined potentiometrically or spectrophotometrically.

Factors Influencing Stability

The stability of copper-picolyl complexes is influenced by several factors, including:

-

Chelate Effect: The formation of a five-membered chelate ring by the picolyl group and the amine nitrogen significantly enhances the stability of the complex compared to monodentate ligands.

-

Number of Donor Atoms: Increasing the number of coordinating groups in the ligand generally leads to a more stable complex. For instance, tridentate dipicolylamine forms more stable complexes than bidentate picolylamine.

-

Ligand Preorganization: Macrocyclic ligands that pre-organize the donor atoms for copper binding often exhibit higher stability due to a smaller entropic penalty upon complexation.

-

Substituents: Electron-donating or withdrawing substituents on the pyridine ring or the amine nitrogen can modulate the basicity of the donor atoms and thus influence the stability of the copper complex.

Quantitative Stability Data

The following table presents stability constants for a selection of copper(II) complexes, including those with picolyl-related ligands, to provide a comparative context.

| Ligand System | log K₁ | log β₂ | Conditions | Reference |

| Cu(II) with β-picoline and glycollate (mixed ligand) | 4.596 (log β₁₁) | - | I = 1.5 M NaNO₃, 25 °C | [7] |

| Cu(II) with β-picoline and lactate (B86563) (mixed ligand) | 4.856 (log β₁₁) | - | I = 1.5 M NaNO₃, 25 °C | [7] |

| General Cu(II) complexes with various ligands | - | - | - | [8][9] |

| Cu(II) with Ethylene Diamine in DES | - | 8.4 | 26 °C | [10] |

Note: The table includes data for β-picoline, a constitutional isomer of the picolyl group's pyridine moiety, to provide context on the contribution of the pyridine nitrogen to copper binding. More extensive literature review is needed to find specific stability constants for a wider range of picolylamine ligands.

Experimental Protocols for Characterization

A thorough characterization of copper-picolyl complexes is essential to understand their structure, stability, and potential applications. The following sections detail the methodologies for key experiments.

Synthesis and Basic Characterization

The synthesis of copper-picolylamine complexes typically involves the reaction of a copper(II) salt, such as CuSO₄·5H₂O or CuCl₂, with the picolylamine-based ligand in a suitable solvent like methanol (B129727) or ethanol. The resulting complex often precipitates from the solution and can be collected by filtration.

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of copper-picolylamine complexes.

UV-Vis Spectrophotometric Titration

UV-Vis spectrophotometry is a powerful technique to study the formation and stoichiometry of copper-picolyl complexes in solution. The binding of the ligand to the copper(II) ion results in changes in the d-d electronic transitions of the copper center, leading to shifts in the absorption spectrum.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of a copper(II) salt (e.g., 1 mM CuSO₄ in a suitable buffer).

-

Prepare a stock solution of the picolyl-containing ligand (e.g., 10 mM in the same buffer).

-

-

Titration:

-

Place a known volume and concentration of the copper(II) solution in a quartz cuvette.

-

Record the initial UV-Vis spectrum (typically from 400 to 900 nm).

-

Add small aliquots of the ligand solution to the cuvette, mixing thoroughly after each addition.

-

Record the UV-Vis spectrum after each addition until no further significant changes are observed.

-

-

Data Analysis:

-

Correct the absorbance data for dilution.

-

Plot the absorbance at a specific wavelength (where the change is maximal) against the molar ratio of [Ligand]/[Cu(II)].

-

The stoichiometry of the complex can be determined from the inflection point of the titration curve.

-

The stability constant (K) can be calculated by fitting the titration data to an appropriate binding model.[2][11]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a metal ion, providing a complete thermodynamic profile of the interaction, including the binding constant (K), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of the copper(II) salt (e.g., 0.1 mM) in a suitable buffer.

-

Prepare a solution of the picolyl ligand (e.g., 1-2 mM) in the same buffer. It is crucial that the buffer composition is identical for both solutions to minimize heats of dilution.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

-

ITC Measurement:

-

Load the copper(II) solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.

-

Perform a series of injections of the ligand solution into the sample cell, recording the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to copper.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine K, n, and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

-

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a copper-picolyl complex in the solid state.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the complex of suitable size and quality. This can be achieved by slow evaporation of the solvent, vapor diffusion, or layering techniques.

-

Data Collection:

-

Mount a single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the model against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and thermal parameters.[3][16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide valuable information about the structure and dynamics of picolyl ligands and their complexes in solution. However, the paramagnetic nature of Cu(II) (d⁹ electronic configuration) presents challenges due to significant line broadening of NMR signals.[18][19] Therefore, NMR studies are often performed on the diamagnetic Cu(I) analogues or on the free ligand. For paramagnetic Cu(II) complexes, specialized techniques and computational methods may be required for spectral assignment.[7][20]

Role of Picolyl-Copper Chelators in Cellular Signaling

The ability of picolyl-containing ligands to chelate copper has been harnessed to modulate cellular signaling pathways implicated in various diseases, particularly cancer. Copper is an essential cofactor for several enzymes involved in cell proliferation, angiogenesis, and metastasis. By sequestering copper, picolyl-based chelators can disrupt these pathological processes.

Targeting the MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are two critical signaling cascades that are often dysregulated in cancer. Copper has been shown to be required for the activation of key kinases in these pathways, such as MEK in the MAPK pathway.[1][21]

Copper chelators, including those with picolyl moieties, can inhibit these pathways by reducing the bioavailability of copper, thereby suppressing the activity of copper-dependent kinases. This can lead to decreased cell proliferation and survival in cancer cells.[22][23][24]

MAPK Signaling Pathway and Copper Chelation

Caption: Picolyl-copper chelators can inhibit the MAPK pathway by sequestering copper, which is essential for MEK activation.

PI3K/Akt Signaling Pathway and Copper Chelation

Caption: Copper chelation can modulate the PI3K/Akt pathway, impacting cancer cell survival and proliferation.

Applications in Drug Development and Beyond

The unique properties of picolyl-copper complexes have led to their exploration in various fields:

-

Anticancer Agents: As discussed, their ability to interfere with key signaling pathways makes them promising candidates for cancer therapy.[25][26]

-

Antibacterial Agents: Some copper-picolylamine complexes have been investigated for their antibacterial activity, although efficacy can be limited by factors such as lipophilicity.[4]

-

Radiopharmaceuticals: The chelation of copper radioisotopes, such as ⁶⁴Cu, by picolinate-functionalized ligands is a key strategy in the development of agents for positron emission tomography (PET) imaging and targeted radiotherapy.[5]

-

Catalysis: Picolinamide-based ligands have been shown to be effective in copper-catalyzed organic reactions, such as aryl ether synthesis.

-

Biomolecular Labeling: Picolyl azides are used in copper-catalyzed azide-alkyne cycloaddition (click chemistry) for the efficient labeling of biomolecules.

Logical Relationship of Picolyl Ligand Structure to Chelation Properties

Caption: The structural features of picolyl-containing ligands directly influence the chelation properties of the resulting copper complexes, which in turn dictate their suitability for various applications.

Conclusion

The picolyl group is a remarkably effective and versatile component in the design of copper chelators. Its ability to form stable complexes with copper(II) in various coordination geometries, combined with the tunability of its steric and electronic properties, has made it a valuable tool for researchers and drug development professionals. A thorough understanding of the coordination chemistry, thermodynamics, and experimental characterization of picolyl-copper complexes is paramount for the rational design of new molecules with tailored properties for applications ranging from fundamental biological studies to the development of novel diagnostics and therapeutics. The continued exploration of picolyl-based ligands promises to yield further innovations in the field of medicinal inorganic chemistry and beyond.

References

- 1. Copper chaperone ATOX1 is required for MAPK signaling and growth in BRAF mutation-positive melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Calculation and experimental measurement of paramagnetic NMR parameters of phenolic oximate Cu(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 13. tainstruments.com [tainstruments.com]

- 14. web.iitd.ac.in [web.iitd.ac.in]

- 15. cbgp.upm.es [cbgp.upm.es]

- 16. researchpublish.com [researchpublish.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. (Cu) Copper NMR [chem.ch.huji.ac.il]

- 20. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Copper-Dependent Kinases and Their Role in Cancer Inception, Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Effect of Copper Chelators via the TGF-β Signaling Pathway on Glioblastoma Cell Invasion | MDPI [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis, characterization, bioactivities of copper complexes with N-allyl di(picolyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Revolutionizing Protein Labeling: Advanced Applications of Biotin-PEG4-Picolyl Azide

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise and efficient labeling of proteins is paramount for elucidating their function, interactions, and localization within complex biological systems. Biotin-PEG4-Picolyl azide (B81097) has emerged as a superior reagent for bioorthogonal protein labeling, offering significant advantages over conventional azide probes. This molecule integrates a biotin (B1667282) moiety for robust detection and purification, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, and a picolyl azide group for highly efficient click chemistry reactions.

The key innovation of Biotin-PEG4-Picolyl azide lies in the picolyl moiety, which acts as a copper-chelating group. This feature dramatically accelerates the rate of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling efficient protein labeling at significantly lower and more biocompatible copper concentrations.[1][2] This is particularly crucial for live-cell imaging and in vivo studies where copper toxicity is a major concern.[3] Furthermore, Biotin-PEG4-Picolyl azide can also participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes, providing a versatile, copper-free labeling alternative.[4][5]

This document provides detailed application notes and experimental protocols for the use of Biotin-PEG4-Picolyl azide in protein labeling, empowering researchers to achieve superior results in their investigations.

Key Advantages of Biotin-PEG4-Picolyl Azide

-

Accelerated Reaction Kinetics: The integrated picolyl group chelates copper ions, increasing the effective local concentration of the catalyst at the reaction site and leading to a dramatic acceleration of CuAAC reactions.[1]

-

Enhanced Biocompatibility: The accelerated kinetics allow for a significant reduction in the required copper catalyst concentration (as low as 10-40 µM), minimizing cytotoxicity and making it ideal for live-cell applications.[1][3]

-

Increased Labeling Efficiency and Signal: Studies have shown that the use of picolyl azide can boost the labeling signal by 4- to 38-fold compared to conventional, non-chelating azides.[1]

-

Improved Signal-to-Noise Ratio: For the detection of metabolically labeled proteins and RNA, picolyl azide has been demonstrated to improve the signal-to-noise ratio by 1.8 to 2.7-fold.[1]

-

Versatility: Compatible with both copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry, offering flexibility in experimental design.[4][5]

-

Enhanced Solubility: The hydrophilic PEG4 spacer improves the aqueous solubility of the reagent and the resulting labeled proteins.

Quantitative Data Summary

The following tables summarize the performance of picolyl azide-mediated protein labeling compared to conventional methods.

Table 1: Comparison of Labeling Signal Intensity

| Feature | Picolyl Azide (Chelation-Assisted) | Conventional Alkyl Azide | Fold Improvement | Reference |

| Cell Surface Protein Labeling Signal | High | Low to Moderate | 4 to 38-fold | [1] |

| Metabolically Labeled Protein/RNA Detection (Signal-to-Noise) | High | Moderate | 1.8 to 2.7-fold | [1] |

Table 2: Recommended Copper Concentrations for Live Cell CuAAC Labeling

| Reagent | Recommended CuSO₄ Concentration | Cell Viability | Reference |

| Picolyl Azide | 10 - 50 µM | High | [1][3] |

| Conventional Alkyl Azide | ≥ 100 µM | Reduced | [1] |

Experimental Protocols

Herein, we provide detailed protocols for protein labeling using Biotin-PEG4-Picolyl azide via both chelation-assisted CuAAC and SPAAC. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Chelation-Assisted CuAAC Labeling of Alkyne-Modified Proteins

This protocol is suitable for labeling purified proteins or proteins in cell lysates that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.

Materials:

-

Alkyne-modified protein sample

-

Biotin-PEG4-Picolyl azide

-

Copper(II) Sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)

-

Reducing agent (e.g., Sodium Ascorbate or TCEP)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO or DMF for stock solutions

-

Protein purification tools (e.g., desalting columns or dialysis)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Biotin-PEG4-Picolyl azide in anhydrous DMSO or DMF. Store at -20°C.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in deionized water or DMSO.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. Prepare this solution fresh before each use.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine your alkyne-modified protein (typically at a concentration of 1-10 mg/mL in PBS) with Biotin-PEG4-Picolyl azide to a final concentration of 100-200 µM.

-

Add the copper ligand to a final concentration of 250 µM. Gently mix.

-

Add CuSO₄ to a final concentration of 50 µM. Gently mix.

-

Initiate the click reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 1 mM.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

-

Purification:

-

Remove excess reagents by using a desalting column, dialysis, or protein precipitation to purify the biotinylated protein.

-

-

Downstream Analysis:

-

The labeled protein is now ready for downstream applications such as Western blotting, affinity purification with streptavidin beads, or mass spectrometry.

-

Protocol 2: Live-Cell Labeling using Chelation-Assisted CuAAC

This protocol is designed for labeling alkyne-modified proteins on the surface of living cells.

Materials:

-

Cells with surface-expressed alkyne-modified proteins

-

Biotin-PEG4-Picolyl azide

-

Copper(II) Sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., BTTAA is recommended for live cells)

-

Cell culture medium

-

PBS or HBSS

Procedure:

-

Cell Preparation:

-

Culture cells expressing the alkyne-modified protein of interest to the desired confluency.

-

Wash the cells twice with ice-cold PBS or HBSS.

-

-

Labeling Reaction:

-

Prepare a "Click-iT" reaction cocktail in cell culture medium without serum. For a final volume of 1 mL, the final concentrations should be:

-

Biotin-PEG4-Picolyl azide: 25-100 µM

-

BTTAA ligand: 125-500 µM

-

CuSO₄: 25-100 µM

-

Sodium Ascorbate: 1-2.5 mM (add immediately before adding to cells)

-

-

Add the reagents in the following order: Biotin-PEG4-Picolyl azide, BTTAA, CuSO₄. Mix gently. Finally, add the fresh Sodium Ascorbate solution.

-

Remove the wash buffer from the cells and immediately add the reaction cocktail.

-

Incubate for 5-20 minutes at room temperature or 37°C.

-

-

Washing and Analysis:

-

Remove the reaction cocktail and wash the cells three times with PBS containing 1% BSA to quench the reaction and remove excess reagents.

-

The cells are now ready for analysis by flow cytometry, fluorescence microscopy (if using a fluorescently-tagged alkyne), or lysis for subsequent biochemical analysis.

-

Protocol 3: Copper-Free SPAAC Labeling of DBCO-Modified Proteins

This protocol is for labeling proteins modified with a strained alkyne, such as DBCO, and is ideal for applications where copper is a concern.

Materials:

-

DBCO-modified protein sample

-

Biotin-PEG4-Picolyl azide

-

PBS, pH 7.4

-

DMSO or DMF for stock solutions

-

Protein purification tools

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Biotin-PEG4-Picolyl azide in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Purification:

-

Purify the labeled protein using a desalting column or dialysis to remove unreacted Biotin-PEG4-Picolyl azide.[6]

-

-

Downstream Analysis:

-

The biotinylated protein is ready for subsequent applications.

-

Protocol 4: Western Blot Detection of Biotinylated Proteins

Materials:

-

Biotinylated protein sample

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Western blot imaging system

Procedure:

-

SDS-PAGE and Transfer:

-

Separate the biotinylated protein sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking and Probing:

-

Block the membrane for 1 hour at room temperature with blocking buffer.

-

Incubate the membrane with a solution of Streptavidin-HRP (typically 1:10,000 to 1:50,000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

-

Image the blot using a chemiluminescence detection system.

-

Visualizations

Caption: Chelation-assisted CuAAC mechanism with Biotin-PEG4-Picolyl azide.

References

- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biochemistry.ucla.edu [biochemistry.ucla.edu]

Application Notes and Protocols: Biotin-PEG4-Picolyl Azide for In Vivo Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Picolyl Azide (B81097) is a versatile chemical probe for in vivo bioconjugation, enabling the precise labeling and tracking of biomolecules within a living organism. This reagent features a biotin (B1667282) moiety for high-affinity detection and purification, a hydrophilic PEG4 spacer to enhance solubility, and a picolyl azide group for efficient click chemistry reactions. The picolyl azide structure incorporates a copper-chelating motif, which significantly accelerates the rate of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the use of lower, less toxic concentrations of the copper catalyst in vivo.[1][2][3][4] This reagent is also compatible with strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry method ideal for live-cell and in vivo applications where copper toxicity is a concern.[5][6]

These characteristics make Biotin-PEG4-Picolyl Azide a powerful tool for a range of in vivo applications, including:

-

Metabolic Labeling and Proteome Profiling: Tracking newly synthesized proteins by incorporating non-canonical amino acids containing an alkyne group, followed by reaction with Biotin-PEG4-Picolyl Azide.[7][8]

-

Targeted Drug Delivery: Functionalizing drug carriers or therapeutic molecules for targeted delivery to specific tissues or cells.[5]

-

In Vivo Imaging: Attaching imaging agents to biomolecules to visualize their localization and dynamics within a living organism.[9][10]

This document provides detailed protocols for the in vivo application of Biotin-PEG4-Picolyl Azide, quantitative data to inform experimental design, and diagrams to illustrate key workflows and concepts.

Data Presentation

Quantitative Parameters for In Vivo Bioconjugation

The following tables summarize key quantitative data for designing and executing in vivo bioconjugation experiments using picolyl azide and other click chemistry reagents.

| Parameter | Picolyl Azide (CuAAC) | Standard Azide (CuAAC) | Cyclooctynes (SPAAC) | Reference |

| Second-Order Rate Constant (k₂) | Up to 25-fold faster than standard azides | Slower reaction kinetics | Varies by cyclooctyne (B158145) structure (e.g., DBCO, BCN are highly reactive) | [1] |

| Typical In Vivo Copper Concentration | 10-100 µM | 100-1000 µM | Not Applicable (Copper-free) | [1][3] |

| In Vivo Administration Route | Intraperitoneal (IP), Intravenous (IV) | Intraperitoneal (IP), Intravenous (IV) | Intraperitoneal (IP), Intravenous (IV) | [7][10] |

| Typical In Vivo Reactant Concentration | 20-50 µM | 50-200 µM | 20-100 µM | [9][11] |

| Reagent | In Vivo Model | Administration Route | Dosage | Key Findings | Reference |

| Azidohomoalanine (AHA) | Mouse | Intraperitoneal (IP) | 0.1 mg/g per day | Successful global incorporation into the proteome of various tissues. | [7] |

| Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) | Mouse | Intraperitoneal (IP) | Varies | Metabolic labeling of sialoglycans in multiple organs. | [10] |

| Biotin-PEG4-Picolyl Azide | Not specified in vivo | Not specified in vivo | Not specified in vivo | The picolyl azide moiety allows for a tenfold reduction in the required copper catalyst concentration without sacrificing labeling efficiency. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins in Mice using Azidohomoalanine (AHA) and Biotin-PEG4-Picolyl Azide (CuAAC)

This protocol describes the in vivo labeling of newly synthesized proteins in mice through metabolic incorporation of the methionine analog, azidohomoalanine (AHA), followed by CuAAC ligation with Biotin-PEG4-Picolyl Azide.

Materials:

-

Azidohomoalanine (AHA)

-

Biotin-PEG4-Picolyl Azide

-

Sterile Phosphate-Buffered Saline (PBS)

-

DMSO

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate (B8700270)

-

Protease Inhibitor Cocktail

-

Lysis Buffer (e.g., RIPA buffer)

-

Streptavidin-conjugated beads

-

SDS-PAGE reagents

-

Western blot reagents (Primary antibody against protein of interest, HRP-conjugated secondary antibody, or HRP-conjugated streptavidin)

Procedure:

-

Metabolic Labeling (In Vivo):

-

Prepare a sterile solution of AHA in PBS.

-

Administer AHA to mice via intraperitoneal (IP) injection at a dosage of 0.1 mg/g body weight per day for the desired labeling period (e.g., 1-3 days).[7]

-

-

Tissue Harvesting and Lysis:

-

At the end of the labeling period, euthanize the mice and harvest the tissues of interest.

-

Homogenize the tissues in ice-cold lysis buffer containing a protease inhibitor cocktail.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Prepare a 10 mM stock solution of Biotin-PEG4-Picolyl Azide in DMSO.

-